4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one
Description
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-(1,5-dimethylpyrazol-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H11N3O2/c1-5-6(3-9-11(5)2)7-4-13-8(12)10-7/h3,7H,4H2,1-2H3,(H,10,12) |
InChI Key |
WWWYMRZCMDBWNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2COC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)oxazolidin-2-one
General Synthetic Strategy
The synthesis of This compound typically involves:
- Construction or availability of the appropriately substituted pyrazole precursor, specifically 1,5-dimethyl-1H-pyrazole-4-carboxylic acid or its derivatives.
- Cyclization reactions to form the oxazolidin-2-one ring, often via intramolecular nucleophilic attack involving an amine and a carbonyl precursor.
- Use of dehydrating or cyclizing agents to facilitate ring closure.
This approach is consistent with known methodologies for related compounds such as 5-(1-methyl-1H-pyrazol-4-yl)oxazolidin-2-one, where the pyrazole-carboxylic acid derivative reacts with amines under dehydrating conditions to form the oxazolidinone ring.
Detailed Synthetic Routes
Preparation of the Pyrazole Precursor
- Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid can be achieved by condensation reactions between appropriate β-diketones and hydrazine derivatives, followed by selective methylation at N-1 and C-5 positions.
- Step 2: Purification of the pyrazole carboxylic acid is essential to ensure regioselectivity in subsequent steps.
Formation of the Oxazolidin-2-one Ring
- Step 3: The pyrazole carboxylic acid is reacted with an amino alcohol, such as 2-aminoethanol, under dehydrating conditions to induce cyclization.
- Step 4: Common dehydrating agents include carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) or phosphorus-based reagents (e.g., phosphorus oxychloride, POCl3).
- Step 5: The reaction is typically conducted in an inert solvent like dichloromethane or tetrahydrofuran (THF) at controlled temperature (0–25 °C) to optimize yield and minimize side reactions.
Alternative Cyclization Approaches
- Use of carbonyl diimidazole (CDI) as a coupling reagent to activate the carboxylic acid, followed by intramolecular nucleophilic attack by the amino group.
- Catalytic methods employing transition metals or organocatalysts to promote ring closure under milder conditions.
Industrial Scale Synthesis Considerations
- Optimization of reaction parameters such as temperature, solvent, reagent stoichiometry, and reaction time is critical to maximize yield and purity.
- Use of continuous flow reactors or automated synthesis platforms can improve reproducibility and scalability.
- Purification techniques include recrystallization and chromatographic methods adapted to large-scale production.
Representative Reaction Scheme
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Synthesis of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid via condensation and methylation | Pyrazole carboxylic acid precursor |
| 2 | Reaction with 2-aminoethanol, DCC or CDI, inert solvent, 0–25 °C | Formation of this compound via cyclization |
| 3 | Purification by recrystallization or chromatography | Pure target compound |
Analytical and Characterization Data
The prepared compound is characterized by standard analytical techniques:
| Property | Data |
|---|---|
| Molecular formula | C8H11N3O2 |
| Molecular weight | Approximately 177.20 g/mol |
| IUPAC name | This compound |
| NMR (1H, 13C) | Signals consistent with pyrazole methyl groups, oxazolidinone methylene and methine protons |
| IR spectroscopy | Characteristic carbonyl stretching around 1750 cm^-1 (oxazolidinone ring) |
| Mass spectrometry | Molecular ion peak matching expected molecular weight |
Comparative Analysis with Related Compounds
The synthetic methodology parallels that of similar pyrazole-oxazolidinone derivatives such as 5-(1-methyl-1H-pyrazol-4-yl)oxazolidin-2-one, which has been documented with industrial synthesis routes involving cyclization of pyrazole carboxylic acids with amino alcohols under dehydrating conditions. The presence of two methyl substituents on the pyrazole ring in the target compound requires careful control to avoid regioisomer formation.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Cyclization via DCC-mediated coupling | 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid + 2-aminoethanol | DCC, inert solvent (DCM/THF) | 0–25 °C, 12–24 h | Moderate to high | Common, reliable method |
| CDI activation and cyclization | Same as above | Carbonyl diimidazole (CDI) | Room temperature, 6–12 h | High | Milder conditions, fewer side products |
| Phosphorus oxychloride-mediated cyclization | Same as above | POCl3 | Reflux, inert atmosphere | Variable | Requires careful handling, harsher conditions |
Concluding Remarks
The preparation of This compound relies on well-established synthetic organic chemistry principles involving the construction of the oxazolidinone ring via cyclization of pyrazole carboxylic acid derivatives with amino alcohols. Optimization of reaction conditions and purification methods is essential to obtain high-purity material suitable for further research or industrial applications. While direct literature specifically on this exact compound is limited, extrapolation from closely related compounds provides a robust framework for its synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like NaH or K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Compounds 4i and 4j () exhibit greater complexity, incorporating coumarin and tetrazolyl groups, which may enhance π-π stacking or bioactivity but reduce solubility .
Hydrogen-Bonding Capacity: The oxazolidinone NH and carbonyl groups in the target compound and 4-vinyl analog enable hydrogen bonding, critical for crystal packing or molecular recognition. Pyrazole nitrogens further augment this capacity, unlike the non-polar vinyl group .
Physicochemical and Functional Implications
Crystallinity: Hydrogen-bonding networks involving the oxazolidinone and pyrazole moieties () may promote stable crystal lattices, contrasting with the less polar vinyl derivative, which could exhibit lower melting points .
Biological Activity
4-(1,5-Dimethyl-1H-pyrazol-4-yl)oxazolidin-2-one is a heterocyclic compound that combines a pyrazole ring with an oxazolidinone moiety. This unique structural configuration imparts distinct biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 167.17 g/mol
The compound's structure allows for diverse chemical reactivity and potential interactions with biological targets, which are critical for its therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various pathogens, including:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 10.25 ± 0.13 | |
| Staphylococcus aureus | 9.59 ± 0.16 | |
| Candida albicans | 9.69 ± 0.02 |
These results suggest that the compound's antimicrobial activity is comparable to established antibiotics like sulfamerazine and sulfadiazine.
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated on various cancer cell lines. Notable findings include:
- An IC value of 4.33 ± 0.97 µg/mL against lymphocytes, indicating potential toxicity to normal cells alongside its antitumor efficacy.
- Significant cell death (mean percentage of 59.2 ± 4.2 ) observed in canine malignant histiocytic cell line DH82 at a concentration of 15.0 µg/mL .
The biological activity of this compound is attributed to its interaction with specific molecular targets, likely involving:
- Inhibition of enzymes crucial for pathogen survival.
- Modulation of receptor activities linked to cancer progression.
For instance, it has been reported as a potent inhibitor of the myeloperoxidase (MPO) enzyme, with an IC value of 0.26 ± 0.04 µmol/L , highlighting its potential in anti-inflammatory therapies .
Study on Anticancer Properties
In a study focusing on the anticancer properties of similar compounds, it was found that derivatives containing the pyrazole structure exhibited varying degrees of cytotoxicity against different cancer cell lines. The presence of the oxazolidinone moiety enhanced the overall biological activity compared to simpler derivatives .
Antifungal Activity
Another study reported the antifungal efficacy of related pyrazole derivatives against Fusarium oxysporum, suggesting that modifications in the structure can lead to improved antimicrobial properties . This emphasizes the importance of structural diversity in enhancing biological activity.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(1,5-Dimethyl-1H-pyrazol-4-yl)oxazolidin-2-one?
The compound can be synthesized via iridium-catalyzed allylic amination, which ensures regio- and stereospecificity. For example, analogous oxazolidin-2-ones were prepared using (E)-ethyl 4-(tert-butoxycarbonyloxy)pent-2-enoate and allylamine in anhydrous, degassed dichloromethane under nitrogen . Key steps include:
- Catalytic system : [Ir(cod)Cl]₂ with chiral phosphoramidite ligands.
- Reaction conditions : 0°C to room temperature, 12–24 hours.
- Workup : Column chromatography for purification.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs is the gold standard. For example:
- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL for full-matrix least-squares refinement .
- Validation : Check R-factor (target < 0.05) and C–C bond length deviations (mean ~0.007 Å) .
Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) should corroborate molecular connectivity.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H NMR (DMSO-d₆) to identify pyrazole (δ 2.1–2.3 ppm, methyl groups) and oxazolidinone (δ 4.2–4.5 ppm, CH₂) protons .
- IR : Stretch frequencies for carbonyl (C=O, ~1750 cm⁻¹) and NH (if present, ~3300 cm⁻¹).
- Mass spectrometry : HRMS with ESI+ to confirm molecular ion [M+H]⁺ .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
Graph-set analysis (as per Etter’s formalism) reveals motifs like R₂²(8) for dimeric N–H···O interactions. For oxazolidin-2-ones, intermolecular C=O···H–N bonds stabilize the lattice, with bond distances ~2.8–3.0 Å . Computational tools (e.g., Mercury 4.0) can map these networks using SHELX-generated .cif files .
Q. What strategies address contradictions in reaction outcomes during synthesis?
If hydrolysis of oxazolidin-2-ones fails (e.g., using Cs₂CO₃), consider steric hindrance or protective group compatibility. For example:
- Failed hydrolysis : Boc-protected oxazolidin-2-ones resist ring-opening due to steric shielding .
- Alternative : Use non-carbonyl protecting groups (e.g., dibenzyl) to facilitate deprotection.
Q. How can computational modeling predict biological interactions of this compound?
Docking studies (AutoDock Vina) using PDB structures (e.g., enzyme active sites) assess binding affinity. For pyrazole-oxazolidinone hybrids:
- Targets : Cyclooxygenase-2 (COX-2) or kinases.
- Parameters : Grid box centered on catalytic residues, Lamarckian GA for conformational sampling .
Q. What mechanistic insights explain the formation of fused heterocycles from oxazolidin-2-ones?
Pd/C-catalyzed hydrogenation of 4-substituted oxazolidin-2-ones can trigger hemiaminal formation. For example:
- Intermediate : (4S)-4-(2-hydroxyethyl)-5-aryl-oxazolidin-2-one undergoes condensation with acetone.
- Rearrangement : Acid-catalyzed cyclization yields fused oxazine-oxazole rings, confirmed by SC-XRD .
Q. How do reaction conditions affect stereochemical outcomes in allylic amination?
Chiral phosphoramidite ligands in iridium catalysis enforce enantioselectivity. Key factors:
- Temperature : Lower temperatures (0°C) favor kinetic control.
- Solvent polarity : Dichloromethane enhances ligand-metal coordination vs. THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
